

Independent Verification of Foretinib's Primary Molecular Targets: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089, XL880) is an orally available multi-kinase inhibitor that has been investigated for its therapeutic potential in various cancers. Its efficacy is primarily attributed to its potent inhibition of key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. This guide provides an independent verification of **Foretinib**'s primary molecular targets, c-MET and VEGFR2, and compares its performance with other kinase inhibitors targeting similar pathways. The information presented is collated from peer-reviewed preclinical and clinical studies to provide an objective resource for the scientific community.

Primary Molecular Targets of Foretinib

Independent studies have consistently identified the mesenchymal-epithelial transition factor (c-MET) receptor and the vascular endothelial growth factor receptor 2 (VEGFR2) as the primary molecular targets of **Foretinib**.[1][2] **Foretinib** is an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.

Beyond c-MET and VEGFR2, **Foretinib** has been shown to inhibit other RTKs, including RON, AXL, and TIE-2, albeit with varying degrees of potency.[3] This broader kinase inhibition profile may contribute to its overall anti-tumor activity.



Comparative Analysis of Kinase Inhibitory Potency

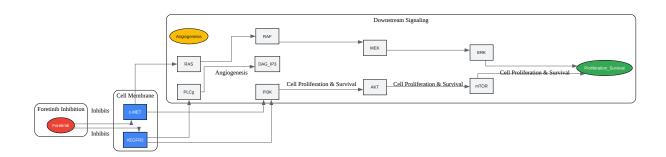
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **Foretinib** and alternative c-MET and/or VEGFR2 inhibitors from independent studies. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.

Kinase Inhibitor	c-MET (IC50, nM)	VEGFR2 (KDR) (IC50, nM)	Other Notable Targets (IC50, nM)	Reference(s)
Foretinib	~1.8	~1.1	ROS1 (~1.8)	[4]
Cabozantinib	1.3	0.035	RET (5.2), AXL (7), FLT3 (11.3), KIT (4.6), TIE2 (14.3)	[5]
Crizotinib	11	-	ALK, ROS	[6]
Tivantinib	Ki: 355 (Note: Efficacy may be MET- independent)	-	Microtubule depolymerization	[6][7]
Savolitinib	4.0	-	-	[6]

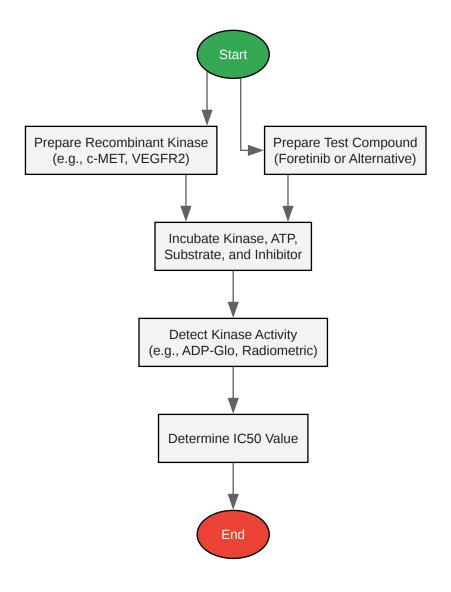
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.









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